

physicochemical characteristics of 3,4-Methylenedioxycinnamic acid

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Compound of Interest

Compound Name: 3,4-Methylenedioxycinnamic acid

Cat. No.: B120963

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An In-depth Technical Guide to the Physicochemical Characteristics of **3,4-Methylenedioxycinnamic Acid**

Introduction

3,4-Methylenedioxycinnamic acid, also known as 3-Piperonylacrylic acid, is a cinnamic acid derivative that serves as a vital intermediate in organic synthesis and a molecule of interest in pharmaceutical and cosmetic research.^{[1][2]} Its unique structure, featuring a benzodioxole ring system, imparts specific chemical properties that are leveraged in the development of novel compounds with potential anti-inflammatory, antioxidant, and UV-filtering capabilities.^{[1][3]} This guide provides a comprehensive overview of the core physicochemical characteristics of **3,4-Methylenedioxycinnamic acid**, offering field-proven insights and detailed experimental protocols for its characterization. As a self-validating framework, the methodologies described herein are designed to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Core Physicochemical & Structural Identity

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The presence of the rigid benzodioxole group, the acrylic acid side chain, and the carboxylic acid functional group are primary determinants of its physical properties.

Chemical Identifiers

A consistent and accurate identification is paramount in research and development. The key identifiers for **3,4-Methylenedioxycinnamic acid** are summarized below.

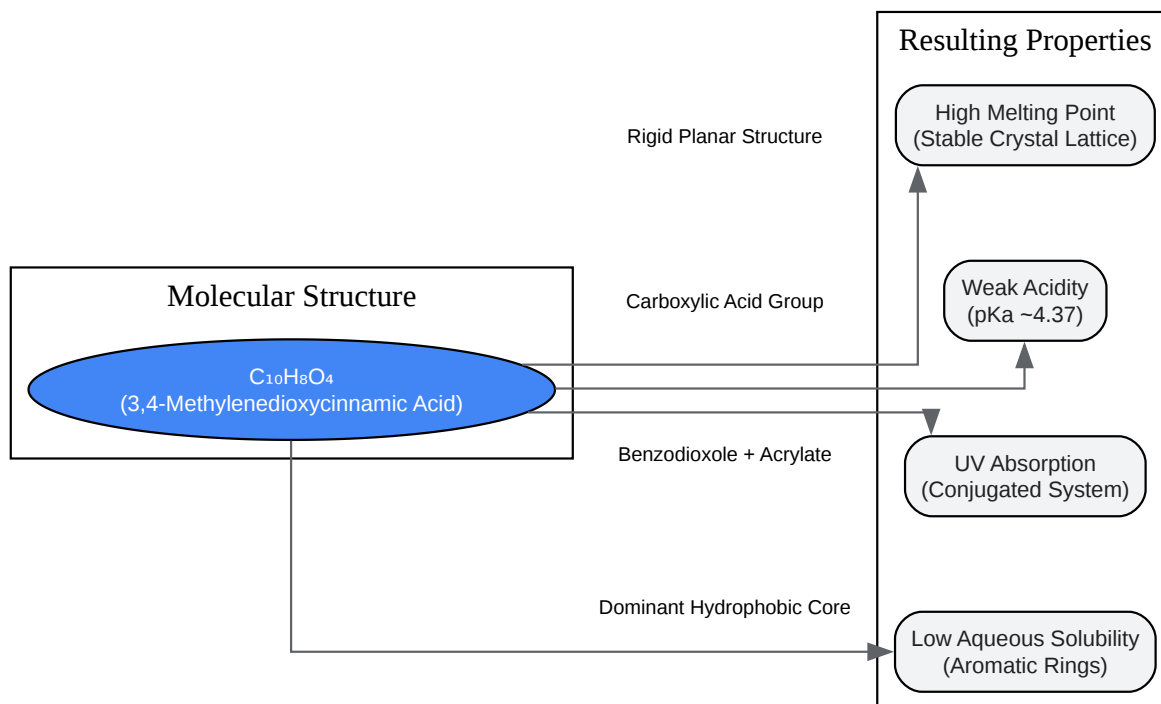
Identifier	Value
CAS Number	2373-80-0[1]
Molecular Formula	C ₁₀ H ₈ O ₄ [1]
Molecular Weight	192.17 g/mol [1][4]
IUPAC Name	(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid[4]
Synonyms	3-(1,3-Benzodioxol-5-yl)acrylic acid, 3-Piperonylacrylic acid[1][3]
InChI Key	QFQYZMGOKIROEC-DUXPYHPUSA-N[4]
SMILES	O=C(O)/C=C/c1ccc2OCOc2c1[5]

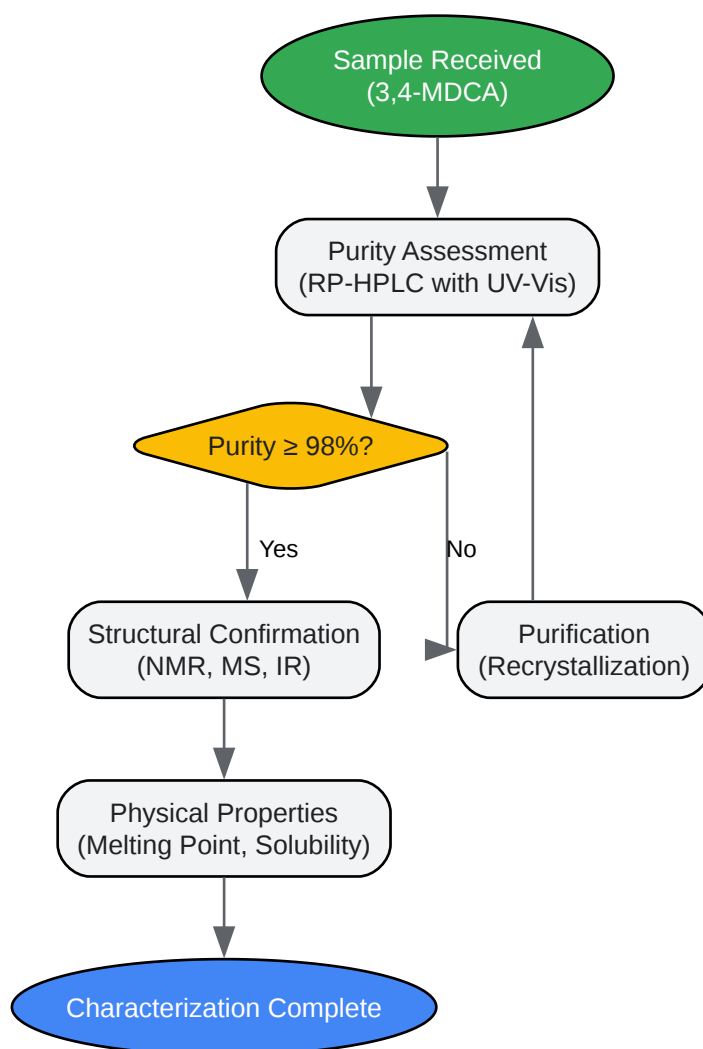
Physical Properties

The physical properties provide critical data for handling, formulation, and purification. The compound typically presents as a white to light yellow crystalline powder.[1][6]

Property	Value	Source(s)
Appearance	White to light yellow crystalline powder	[1][3][6]
Melting Point	242-244 °C (with decomposition)	[6][7]
Boiling Point	~248.14 °C (rough estimate)	[6][7]
pKa	4.37 ± 0.10 (Predicted)	[6][7]
Solubility	- Limited in water- Soluble in organic solvents like DMSO and Pyridine	[3][7][8]
Storage	Room Temperature, Inert Atmosphere	[6][7]

The relatively high melting point is indicative of a stable crystalline lattice structure. The predicted pKa of ~4.37 suggests it is a weak acid, a characteristic governed by the carboxylic acid moiety, which is crucial for its behavior in physiological pH ranges and for designing purification strategies like acid-base extraction.





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